5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride
Description
Properties
IUPAC Name |
5-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHGIRWUVUCAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride typically involves the chlorination of tetrahydropyridine derivatives. One common method is the reaction of 1,2,3,6-tetrahydropyridine with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, to introduce the carbonyl chloride group . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Amines, alcohols, thiols derivatives.
Reduction: Alcohols, amines.
Oxidation: Carboxylic acids, ketones.
Scientific Research Applications
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) or as a modulator of neurotransmitter receptors . The compound’s effects are mediated through the formation of covalent bonds with target proteins, leading to alterations in their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and related chlorinated heterocycles:
Biological Activity
5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride (CAS No. 2006160-69-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₇Cl₂NO. It features a tetrahydropyridine ring with a carbonyl chloride substituent and a chlorine atom at the 5-position. The unique structure allows for various chemical reactions and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride |
| Molecular Weight | 176.08 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : This compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting these enzymes may have therapeutic implications in cancer treatment.
- Neurotransmitter Modulation : It may also act as a modulator of neurotransmitter receptors, influencing neurological pathways and potentially offering benefits in neurodegenerative diseases.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has been evaluated for its potential to inhibit tumor growth by targeting specific cancer-related pathways. Studies suggest it may induce apoptosis in cancer cells through the modulation of signaling pathways.
- Neuroprotective Effects : Preliminary studies indicate that this compound could provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease.
- Antimicrobial Properties : Some investigations have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in Medicinal Chemistry examined the compound's role as a CDK inhibitor and reported significant inhibition of cell proliferation in cancer cell lines .
- Another research article discussed the neuroprotective effects observed in animal models treated with this compound, highlighting its ability to mitigate neuroinflammation and promote neuronal survival .
Q & A
Q. What role does this compound play in targeted drug discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
